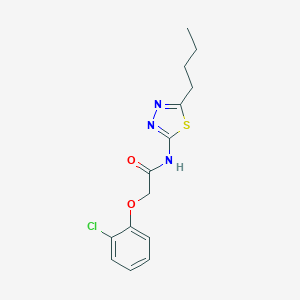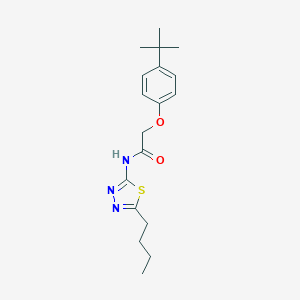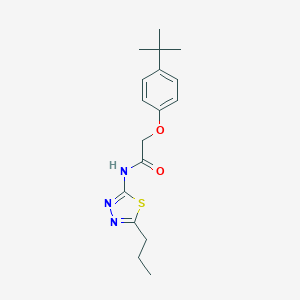![molecular formula C13H17NO3S2 B284647 N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide, also known as TTA-390, is a novel compound with potential therapeutic applications. TTA-390 belongs to the class of thiazolidinedione derivatives and has been synthesized through a multistep process.
Applications De Recherche Scientifique
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. Furthermore, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves its interaction with peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in glucose and lipid metabolism, inflammation, and cell differentiation. This compound acts as a PPARγ agonist, which leads to the activation of PPARγ and subsequent downstream effects, including the regulation of gene expression and cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest and apoptosis by regulating the expression of cell cycle-related genes and activating pro-apoptotic pathways. In diabetes, this compound improves insulin sensitivity by increasing glucose uptake and reducing hepatic glucose production. Furthermore, this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide has several advantages for lab experiments, including its high potency and selectivity for PPARγ, its stability in vitro and in vivo, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its limited solubility in water, which can affect its bioavailability, and its potential toxicity at high doses.
Orientations Futures
There are several future directions for N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide research, including the development of more potent and selective PPARγ agonists, the investigation of this compound's effects on other diseases, such as neurodegenerative diseases and cardiovascular diseases, and the exploration of this compound's potential as a therapeutic agent in combination with other drugs. Furthermore, the development of new formulations and delivery systems for this compound could improve its bioavailability and reduce potential toxicity.
Méthodes De Synthèse
The synthesis of N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide involves a multistep process that begins with the reaction of 3-bromo-1-propanol with 2-methylthiophene-3-carboxaldehyde to obtain 3-(2-methylthiophen-3-yl)propan-1-ol. This intermediate is then reacted with thionyl chloride to obtain 3-(2-methylthiophen-3-yl)propanoyl chloride. The final step involves the reaction of 3-(2-methylthiophen-3-yl)propanoyl chloride with 4-methylthiophenol and N-(4-aminophenyl)acetamide to obtain this compound.
Propriétés
Formule moléculaire |
C13H17NO3S2 |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
N-(1,1-dioxothiolan-3-yl)-2-(4-methylphenyl)sulfanylacetamide |
InChI |
InChI=1S/C13H17NO3S2/c1-10-2-4-12(5-3-10)18-8-13(15)14-11-6-7-19(16,17)9-11/h2-5,11H,6-9H2,1H3,(H,14,15) |
Clé InChI |
TVKVZVRESYXNRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
SMILES canonique |
CC1=CC=C(C=C1)SCC(=O)NC2CCS(=O)(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B284566.png)
![2-(3,4-dimethylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284567.png)



![2-(2,6-dimethylphenoxy)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284574.png)


![2-(2-bromo-4-methylphenoxy)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B284577.png)
![2-(2-bromo-4-methylphenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B284579.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-[4-(2-phenylpropan-2-yl)phenoxy]acetamide](/img/structure/B284581.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B284582.png)

